molecular formula C20H16N2O4S B3895784 N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B3895784
M. Wt: 380.4 g/mol
InChI Key: MJJQMZXFPRSPKB-SFQUDFHCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a furyl group, and a thiophenecarboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetylphenyl group might undergo reactions typical of aromatic compounds, while the furyl and thiophenecarboxamide groups might participate in reactions typical of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties might include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action might involve interaction with a specific biological target .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be the subject of further study in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13(23)14-5-2-6-15(11-14)21-19(24)17(12-16-7-3-9-26-16)22-20(25)18-8-4-10-27-18/h2-12H,1H3,(H,21,24)(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJQMZXFPRSPKB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 2
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 5
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 6
N-[(E)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

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